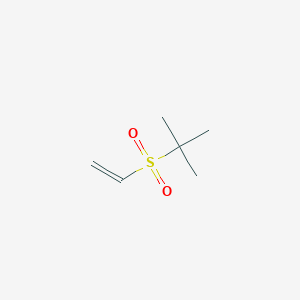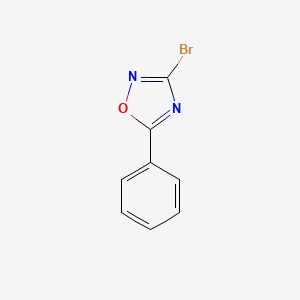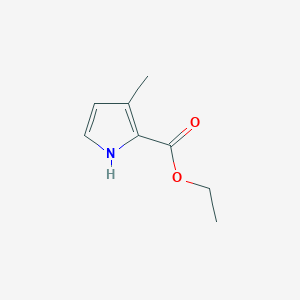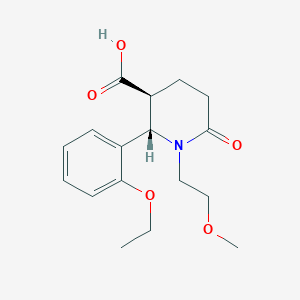
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s class or family (e.g., ester, amide, carboxylic acid) is also usually mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction conditions.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the reagents and conditions for each reaction. The mechanisms for these reactions may also be discussed.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties like acidity or basicity, reactivity, and stability might also be discussed.科学的研究の応用
Synthesis and Structural Analysis
- X-ray Powder Diffraction in Synthesis : This compound serves as an intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data aids in its structural analysis, confirming purity and crystal structure (Qing Wang et al., 2017).
Biotechnological Production
- Use in Fermentation : It is used in the fermentation processes of organisms like Penicillium chrysogenum PQ-96, indicating its role in biosynthetic pathways (W. Kurz↦kowski et al., 1990).
Antimicrobial Properties
- Antimicrobial Activity : Derivatives of this compound exhibit antimicrobial properties. These derivatives have been synthesized and tested for their efficacy against bacteria and fungi (N. Patel et al., 2011).
Heterocyclic Amino Acid Derivatives
- Synthesis of Heterocyclic Amino Acids : This compound is involved in the synthesis of heterocyclic amino acids, which are crucial for pharmaceutical applications (Diego Núñez-Villanueva et al., 2015).
Application in Treatment of Diseases
- Use in Treatment of Bronchial Pneumonia : A derivative has been synthesized and utilized in treating children's bronchial pneumonia, showcasing its potential in pediatric medicine (Xiao-fang Ding et al., 2022).
Lanthanide-Organic Frameworks
- Construction of Coordination Polymeric Networks : It contributes to the development of lanthanide-organic coordination polymeric networks, important in materials science (Caiming Liu et al., 2009).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds.
特性
IUPAC Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-23-14-7-5-4-6-12(14)16-13(17(20)21)8-9-15(19)18(16)10-11-22-2/h4-7,13,16H,3,8-11H2,1-2H3,(H,20,21)/t13-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAUUOKQKJTKK-XJKSGUPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H]2[C@H](CCC(=O)N2CCOC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


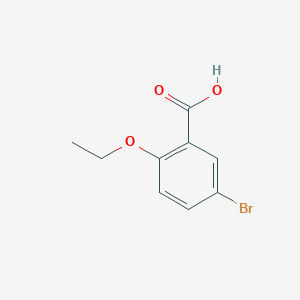

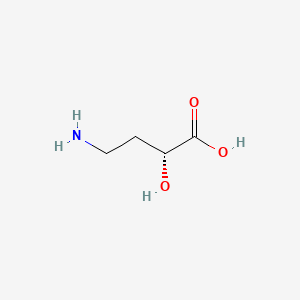
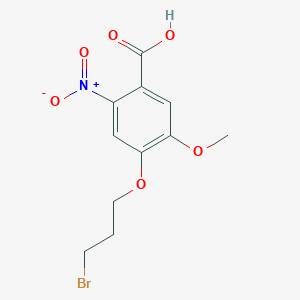
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
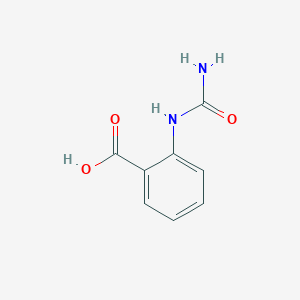
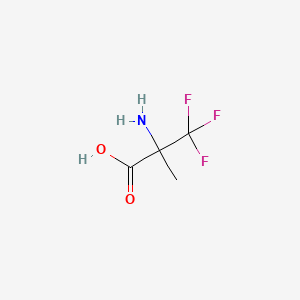
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
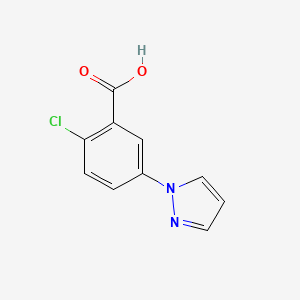
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
